molecular formula C7H14N4O B13297822 N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide

N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide

Cat. No.: B13297822
M. Wt: 170.21 g/mol
InChI Key: RWKYIZRSWBQQLQ-UHFFFAOYSA-N
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Description

N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide is a complex organic compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound is characterized by a bicyclic structure that includes nitrogen atoms, making it a valuable reagent and catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with hydroxylamine and a suitable carboximidamide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide involves continuous flow processes that allow for precise control of reaction parameters. This method enhances the efficiency and scalability of the production process, ensuring a consistent supply of high-quality compound for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications .

Mechanism of Action

The mechanism by which N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide exerts its effects involves its ability to act as a nucleophile and a base. It interacts with electrophilic centers in various substrates, facilitating a range of chemical transformations. The compound’s bicyclic structure allows for effective stabilization of transition states, enhancing its catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide is unique due to the presence of the hydroxy and carboximidamide functional groups, which enhance its reactivity and versatility compared to other similar compounds. These functional groups allow for a broader range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide

InChI

InChI=1S/C7H14N4O/c8-7(9-12)6-5-10-1-3-11(6)4-2-10/h6,12H,1-5H2,(H2,8,9)

InChI Key

RWKYIZRSWBQQLQ-UHFFFAOYSA-N

Isomeric SMILES

C1CN2CCN1CC2/C(=N/O)/N

Canonical SMILES

C1CN2CCN1CC2C(=NO)N

Origin of Product

United States

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